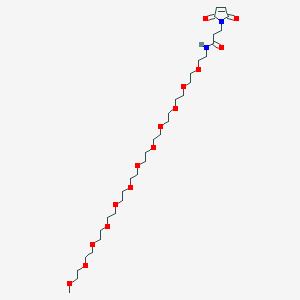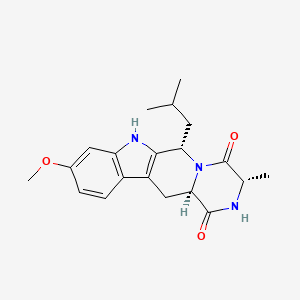
m-PEG12-Mal
Overview
Description
M-PEG12-Mal is a polyethylene glycol (PEG)-based PROTAC linker . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It can be used in the synthesis of a series of PROTACs .
Synthesis Analysis
The synthesis of m-PEG12-Mal involves the use of advanced equipment and techniques . It is typically carried out by a highly experienced and multidisciplinary team to ensure reliable and reproducible results .Molecular Structure Analysis
The IUPAC Name of m-PEG12-Mal is 3- (2,5-dioxopyrrol-1-yl)-N- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- (2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide . Its molecular formula is C32H58N2O15 .Chemical Reactions Analysis
M-PEG12-Mal linker contains a maleimide group. The maleimide group reacts specifically with a thiol group to form a covalent S-C bond . The mPEG modification increases the aqueous solubility of the resulting compound .Physical And Chemical Properties Analysis
The physical and chemical properties of m-PEG12-Mal are influenced by its chemical structure. Its InChI Key is OVCDVKBUIQUWMR-UHFFFAOYSA-N . The Canonical SMILES is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O .Scientific Research Applications
Protein PEGylation
m-PEG12-Mal is often used in the process of PEGylation, which involves the covalent attachment of polyethylene glycol (PEG) to proteins . PEGylation can improve the stability of the modified protein, protect it from proteolytic digestion, increase its half-life in biological applications, mask it from causing an immunogenic response, decrease its antigenicity or potential toxicity, improve its solubility, diminish the potential for aggregation, and minimize interference for both in vitro and in vivo applications .
Surface Modification
m-PEG12-Mal can be used to modify surfaces, such as assay surfaces . The PEG spacer provides unique advantages, including increased stability, reduced tendency toward aggregation, and reduced immunogenicity .
Drug Compound Modification
m-PEG12-Mal can be used to add inert mass to drug compounds . This can improve the solubility of the drug compound, decrease its potential for aggregation, and protect it from proteolysis .
Protein Labeling
m-PEG12-Mal can be used in protein labeling . The maleimide group of m-PEG12-Mal reacts with sulfhydryl groups on proteins, forming stable, irreversible thioether bonds .
Immunogen Modification
m-PEG12-Mal can be used to modify immunogens . This can improve the solubility of the immunogen, decrease its potential for aggregation, and protect it from proteolysis .
Probe Modification
m-PEG12-Mal can be used to modify probes . This can improve the solubility of the probe, decrease its potential for aggregation, and protect it from proteolysis .
Each of these applications takes advantage of the unique properties of m-PEG12-Mal, including its non-toxicity, non-immunogenicity, hydrophilicity, water solubility, and high flexibility .
Future Directions
The future directions of m-PEG12-Mal are likely to be influenced by the ongoing research and development in the field of PROTACs. As a PEG-based PROTAC linker, m-PEG12-Mal plays a crucial role in the synthesis of PROTACs, which are emerging as a promising approach for the development of targeted therapy drugs .
properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O15/c1-38-8-9-40-12-13-42-16-17-44-20-21-46-24-25-48-28-29-49-27-26-47-23-22-45-19-18-43-15-14-41-11-10-39-7-5-33-30(35)4-6-34-31(36)2-3-32(34)37/h2-3H,4-29H2,1H3,(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDVKBUIQUWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG12-Mal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)


![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)
![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)

